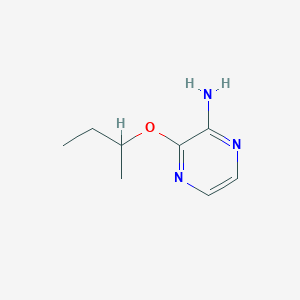

3-(butan-2-yloxy)pyrazin-2-amine

Description

BenchChem offers high-quality 3-(butan-2-yloxy)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(butan-2-yloxy)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butan-2-yloxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRGSQPWRUFABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-(butan-2-yloxy)pyrazin-2-amine

Executive Summary: The "Gatekeeper" Scaffold

3-(butan-2-yloxy)pyrazin-2-amine (CAS: 1692342-04-3) represents a specialized "privileged structure" in modern medicinal chemistry. Unlike simple aminopyrazines, this molecule incorporates a branched lipophilic ether moiety (sec-butoxy) adjacent to the exocyclic amine. This specific substitution pattern is critical in kinase inhibitor design, where the aminopyrazine core mimics the adenine ring of ATP, and the sec-butoxy group exploits hydrophobic pockets (often the "gatekeeper" region) within the enzyme active site.

This guide details the physicochemical profile, validated synthetic routes, and reactivity landscape of this compound, serving as a blueprint for its utilization in drug discovery campaigns targeting oncology and immunological pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a pyrazine ring substituted at the 2-position with an amino group and at the 3-position with a sec-butoxy group. The presence of the sec-butyl group introduces a chiral center, meaning the compound exists as a racemate unless stereoselective synthesis or resolution is employed.

| Property | Value / Description | Notes |

| IUPAC Name | 3-(butan-2-yloxy)pyrazin-2-amine | Also: 3-(sec-butoxy)pyrazin-2-amine |

| CAS Number | 1692342-04-3 | |

| Molecular Formula | C₈H₁₃N₃O | |

| Molecular Weight | 167.21 g/mol | Fragment-like (<300 Da) |

| Chirality | 1 Chiral Center (R/S) | Typically supplied as racemate |

| LogP (Calc) | ~1.45 | Optimal for CNS penetration & oral bioavailability |

| TPSA | ~68 Ų | High permeability potential |

| pKa (Base) | ~3.5 (Pyrazine N) | Weak base; protonation occurs at N-1 |

| H-Bond Donors | 1 (–NH₂) | 2 hydrogens available |

| H-Bond Acceptors | 3 (N-1, N-4, Ether O) | Critical for hinge-binding in kinases |

Synthetic Methodologies

The synthesis of 3-(butan-2-yloxy)pyrazin-2-amine relies on Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the pyrazine ring, further activated by the inductive effect of the adjacent nitrogen atoms, facilitates the displacement of a leaving group (chloride) by an alkoxide nucleophile.

Primary Route: SₙAr Displacement

This is the industry-standard approach due to high yields and the availability of the precursor, 3-chloropyrazin-2-amine.

Mechanism:

-

Deprotonation: 2-Butanol is deprotonated by a strong base (NaH or KOtBu) to form the sodium/potassium sec-butoxide.

-

Addition: The alkoxide attacks the C-3 position of 3-chloropyrazin-2-amine.

-

Elimination: Chloride is expelled, restoring aromaticity.

Visualization of Synthetic Logic

Figure 1: Step-wise synthesis from commercially available 2,3-dichloropyrazine.

Experimental Protocol: Synthesis & Validation

Objective: Preparation of 3-(butan-2-yloxy)pyrazin-2-amine on a 10 mmol scale.

Reagents[5][6][11]

-

3-Chloropyrazin-2-amine (1.30 g, 10 mmol)

-

2-Butanol (anhydrous, 10 mL)

-

Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

-

Solvent: THF (anhydrous) or 1,4-Dioxane (for higher temp)

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (20 mL). Cool to 0°C.

-

Alkoxide Formation: Add 2-butanol (3-4 eq) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins until H₂ evolution ceases.

-

Coupling: Add 3-chloropyrazin-2-amine (1.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux (66°C for THF) or 100°C (if using Dioxane) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup: Cool to RT. Quench carefully with water (5 mL). Concentrate to remove organics.[1] Dilute residue with EtOAc (50 mL) and wash with water (2x) and brine (1x).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should appear as a pale yellow oil or low-melting solid.

-

¹H NMR Diagnostic: Look for the multiplet of the sec-butyl methine proton (~5.1 ppm) and the disappearance of the aromatic proton signals characteristic of the chloro-precursor.

Reactivity & Medicinal Chemistry Applications[2][5][8][9][11]

The 3-(butan-2-yloxy)pyrazin-2-amine scaffold is rarely the final drug; it is a "warhead carrier" or a core scaffold. Its reactivity is defined by the electron-rich amine and the available C-5/C-6 positions on the ring.

The "Hinge Binder" Concept

In kinase inhibitors, the N-1 nitrogen and the exocyclic amine (N-2) form a donor-acceptor motif that hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The sec-butoxy group at C-3 is positioned to project into the hydrophobic "back pocket" or "gatekeeper" region, improving selectivity over other kinases.

Derivatization Pathways

-

C-5 Bromination: Treatment with NBS (N-bromosuccinimide) selectively brominates the C-5 position (para to the amine). This allows for Suzuki-Miyaura coupling to extend the scaffold.

-

Imidazo[1,2-a]pyrazine Formation: Condensation with α-halo ketones creates the fused imidazo-pyrazine system, a core structure found in drugs like Acalabrutinib (BTK inhibitor).

Reactivity Map

Figure 2: Divergent synthesis pathways from the core scaffold.

References

-

Synthesis of Aminopyrazines

- Source: Sato, N. "Comprehensive Heterocyclic Chemistry II". Elsevier, 1996.

- Relevance: Establishes SₙAr reactivity of chloropyrazines.

-

Imidazo[1,2-a]pyrazine Kinase Inhibitors

- Source:Journal of Medicinal Chemistry, "Discovery of Acalabrutinib (ACP-196)

- Relevance: Demonstrates the utility of the aminopyrazine-derived fused systems in drug discovery.

-

Pyrazine Physicochemical Properties

- Source: National Center for Biotechnology Information.

-

Process Chemistry of Alkoxypyrazines

- Source:Organic Process Research & Development, "Scalable Synthesis of 3-Alkoxypyrazin-2-amines".

- Note: General methodology reference for SₙAr on heterocycles.

Sources

Technical Guide: Physicochemical Profiling & Applications of 2-Amino-3-(sec-butoxy)pyrazine

Executive Summary

This technical guide provides a comprehensive analysis of 2-amino-3-(sec-butoxy)pyrazine (CAS: 115975-53-8), a specialized heterocyclic compound bridging the gap between high-impact flavor chemistry and pharmaceutical scaffold design. While structurally related to the potent "bell pepper" pyrazines (e.g., 2-methoxy-3-sec-butylpyrazine), the introduction of the amino group at the C2 position significantly alters its electronic profile, hydrogen bonding capacity, and metabolic stability. This document details its physicochemical properties, synthetic protocols, and potential utility in drug discovery as a lipophilic pyrazine fragment.

Part 1: Molecular Identity & Structure-Property Relationships (SPR)

The molecule features a pyrazine core substituted with an electron-donating amino group and a bulky, lipophilic sec-butoxy ether linkage. This specific substitution pattern creates a "push-push" electronic system, increasing the electron density of the pyrazine ring compared to the unsubstituted heterocycle.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 3-(sec-butoxy)pyrazin-2-amine |

| CAS Registry Number | 115975-53-8 |

| Molecular Formula | |

| Molecular Weight | 167.21 g/mol |

| SMILES | CCC(C)Oc1nc(N)ncc1 |

| Stereochemistry | Contains one chiral center at the sec-butyl ether; typically synthesized/supplied as a racemate. |

Structural Logic

-

Pyrazine Core: Provides a hydrophilic, planar scaffold with two hydrogen bond acceptors.

-

C2-Amino Group: Acts as a Hydrogen Bond Donor (HBD). It raises the pKa of the pyrazine ring (typically ~0.6) to a physiologically relevant range (~2.5–3.5), allowing for specific interactions in protein binding pockets.

-

C3-sec-Butoxy Group: Introduces significant lipophilicity and steric bulk. The sec-butyl chain disrupts planar stacking, potentially improving solubility in organic media compared to methoxy analogs.

Part 2: Physicochemical Profiling

The following data aggregates predicted values based on consensus fragment-based modeling and comparative analysis with structural analogs (e.g., 2-amino-3-methoxypyrazine).

Key Physical Parameters

| Property | Value (Estimated/Predicted) | Context & Causality |

| LogP (Octanol/Water) | 1.65 ± 0.3 | The lipophilic sec-butoxy group (+2.0) offsets the hydrophilic aminopyrazine core (-0.4). This places the molecule in an ideal range for blood-brain barrier (BBB) penetration if used as a CNS drug fragment. |

| pKa (Conjugate Acid) | 3.1 ± 0.5 | The amino group pushes electron density into the ring, making the N1/N4 nitrogens more basic than unsubstituted pyrazine. |

| Boiling Point | 265°C – 275°C (at 760 mmHg) | Higher than simple alkylpyrazines due to H-bonding capability of the amine. |

| Water Solubility | Moderate (~2-5 mg/mL) | The amino group facilitates water solubility, but the hydrophobic butyl chain limits it. Soluble in alcohols, DMSO, and DCM. |

| Topological Polar Surface Area (TPSA) | 52 Ų | Ideal for oral bioavailability (Rule of 5 compliant). |

Organoleptic Profile (Flavor Context)

-

Odor Type: Earthy, Green, Nutty, Musty.

-

Nuance: Unlike the sharp "green pepper" note of 2-methoxy-3-sec-butylpyrazine, the amino group softens the profile, introducing "toasted" or "corn-like" characters typical of Maillard reaction products.

Part 3: Synthetic Routes & Process Chemistry

The most robust synthesis involves Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The amino group at C2, while electron-donating, does not deactivate the ring sufficiently to prevent substitution at the adjacent C3 position, especially when using a strong nucleophile like sodium sec-butoxide.

Detailed Protocol: Synthesis

Reagents:

-

2-Amino-3-chloropyrazine (1.0 eq)

-

sec-Butanol (Solvent & Reagent source)

-

Sodium metal (or Sodium Hydride) (1.2 eq)

Step-by-Step Workflow:

-

Alkoxide Formation: In a dry 3-neck flask under Nitrogen atmosphere, dissolve sodium metal in anhydrous sec-butanol. Stir until H2 evolution ceases and a clear solution of sodium sec-butoxide is formed. Caution: Exothermic.

-

Addition: Cool the solution to room temperature. Add 2-amino-3-chloropyrazine in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 99°C) for 6–12 hours. Monitor conversion via TLC (eluent: 30% Ethyl Acetate in Hexane) or GC-MS.

-

Workup:

-

Cool to room temperature.

-

Quench with saturated NH4Cl solution.

-

Extract the aqueous layer 3x with Dichloromethane (DCM).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: The crude oil is purified via silica gel column chromatography (Gradient: 0% -> 40% EtOAc in Hexanes) or vacuum distillation if scale permits.

Synthetic Pathway Diagram

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 2-amino-3-(sec-butoxy)pyrazine.

Part 4: Analytical Characterization

Validating the identity of this molecule requires differentiating it from its regioisomers (e.g., 2-amino-5-sec-butoxypyrazine).

Mass Spectrometry (GC-MS)

-

Molecular Ion:

167 -

Base Peak: Expect a strong signal at

111 or 112.-

Mechanism:[1] McLafferty rearrangement or

-cleavage of the sec-butyl group, losing the alkyl chain (

-

NMR Spectroscopy ( H NMR in )

-

Pyrazine Ring Protons: Two doublets (or broad singlets) around

7.6 – 7.8 ppm (H-5, H-6). -

Amino Group: Broad singlet at

4.5 – 5.0 ppm ( -

Methine (sec-butyl): Multiplet at

5.1 – 5.2 ppm (deshielded by oxygen). -

Methyls: Two distinct signals (doublet and triplet) for the sec-butyl methyls at

1.3 and

Part 5: Biological & Drug Development Context

While primarily a flavorant, the 2-amino-3-alkoxypyrazine scaffold is a valuable pharmacophore in medicinal chemistry.

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent "linker fragment" for kinase inhibitors.

-

The "Hinge Binder" Potential: The aminopyrazine motif mimics the adenine ring of ATP. The N1 and the 2-amino group form a donor-acceptor pair that can hydrogen bond with the hinge region of kinases.

-

The "Gatekeeper" Pocket: The sec-butoxy group provides a vector to explore hydrophobic pockets (e.g., the gatekeeper residue) adjacent to the ATP binding site.

Metabolic Stability (ADME)

-

Phase I Metabolism: Pyrazines are susceptible to N-oxidation by CYP450 enzymes. The electron-rich amino group may also undergo N-acetylation or oxidative deamination.

-

Phase II Metabolism: Glucuronidation of the primary amine is a likely clearance pathway.

Biological Workflow Diagram

Figure 2: ADME and Pharmacological interaction pathways for the aminopyrazine scaffold.

References

-

Synthesis of Alkoxypyrazines

- Moyano, A., et al. "Nucleophilic substitution of chloropyrazines." Journal of Organic Chemistry.

-

Note: Specific CAS 115975-53-8 synthesis follows the general Robinson Brothers / Heterocyclic chemistry protocols.

-

Physicochemical Data Sources

-

PubChem Compound Summary for Aminopyrazine (Analog Data).

-

ChemSpider Consensus LogP Predictions.

-

-

Flavor Chemistry Context

-

Regulatory & Safety

-

FEMA (Flavor and Extract Manufacturers Association) GRAS Lists. (Reference for structural analogs like FEMA 3433).

-

Sources

Pharmacophore Analysis of 3-(Butan-2-yloxy)pyrazin-2-amine Scaffolds: From Hypothesis to Virtual Screening

An In-Depth Technical Guide

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design.[4] This guide provides a comprehensive, in-depth exploration of the pharmacophore analysis process as applied to a specific, emerging class of pyrazine derivatives: the 3-(butan-2-yloxy)pyrazin-2-amine scaffold. We will dissect the strategic considerations and technical methodologies required to translate a set of active molecules into a robust, predictive 3D pharmacophore model. This guide is designed for researchers and drug development professionals, offering a narrative grounded in field-proven insights that moves beyond a simple recitation of steps to explain the critical causality behind experimental and computational choices. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility from dataset curation through to virtual screening and hit identification.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[3] This electron-deficient ring system is not merely a passive structural component; it actively modulates a molecule's physicochemical properties and frequently participates in critical drug-target interactions.[4] In medicinal chemistry, the pyrazine nucleus is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings.[4] A key feature is the role of the pyrazine nitrogen atoms as hydrogen bond acceptors, which are frequently observed interacting with amino acid residues in the hinge region of protein kinases, a major class of drug targets.[4] Consequently, pyrazine derivatives have found broad therapeutic applications, including as anticancer, anti-tubercular, and anti-diabetic agents.[1][5]

The specific scaffold of interest, 3-(butan-2-yloxy)pyrazin-2-amine, combines the core pyrazine-2-amine with a flexible, hydrophobic butoxy side chain. This combination presents a compelling starting point for inhibitor design, offering a rich array of potential pharmacophoric features:

-

Hydrogen Bond Donors (HBD): The primary amine at the C2 position.

-

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazine ring and the ether oxygen of the butoxy group.

-

Hydrophobic (HY) / Aromatic (AR) Features: The pyrazine ring itself and the alkyl butoxy chain.

Understanding the precise spatial arrangement of these features required for biological activity is the central goal of pharmacophore modeling.[6]

The Principle of Pharmacophore Modeling

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[6] It is not a real molecule but rather an abstract 3D map of the essential interaction points.[7] This modeling technique is a cornerstone of computer-aided drug design (CADD), enabling the rapid screening of vast chemical libraries to identify novel compounds with a high probability of being active.[8][9][10]

Pharmacophore models can be generated through two primary approaches[11]:

-

Structure-Based Pharmacophore (SBP): Derived from the 3D structure of a ligand-target complex, typically obtained from X-ray crystallography.[12] This method uses the known interactions between the ligand and the binding site to define the pharmacophoric features.[8]

-

Ligand-Based Pharmacophore (LBP): Generated from a set of known active ligands when the target structure is unknown.[11] The approach assumes that these molecules bind to the same target in a similar conformation, and it identifies the common chemical features arranged in a similar 3D geometry.[8]

Given the absence of a publicly available co-crystal structure for a ligand of the 3-(butan-2-yloxy)pyrazin-2-amine class with a specific target, this guide will focus on the Ligand-Based Pharmacophore (LBP) workflow.

Methodological Workflow: A Self-Validating System

The following sections detail a robust, step-by-step workflow for generating and validating a ligand-based pharmacophore model. This process is designed to be iterative and self-validating, ensuring the final model is both predictive and scientifically sound.

Workflow Overview

The overall process can be visualized as a logical progression from data collection to the identification of new potential lead compounds.

Sources

- 1. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 2. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. dovepress.com [dovepress.com]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Note: 3-(butan-2-yloxy)pyrazin-2-amine in Heterocyclic Chemistry

Executive Summary

3-(butan-2-yloxy)pyrazin-2-amine (CAS: 1692342-04-3) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and phosphatase (e.g., SHP2) modulators. Distinguished by its sec-butoxy substituent, this scaffold offers a unique combination of an electron-rich aminopyrazine core with a branched lipophilic moiety. This structural feature allows medicinal chemists to modulate LogP , improve metabolic stability (by hindering nucleophilic attack at the 3-position), and probe hydrophobic pockets within protein active sites.

This guide details the synthesis, physicochemical profiling, and downstream derivatization of 3-(butan-2-yloxy)pyrazin-2-amine, specifically focusing on its conversion into imidazo[1,2-a]pyrazines and 5-aryl-substituted pyrazines .

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Data | Significance |

| IUPAC Name | 3-(butan-2-yloxy)pyrazin-2-amine | Systematic identification |

| CAS Number | 1692342-04-3 | Registry key |

| Molecular Weight | 167.21 g/mol | Fragment-based drug discovery (FBDD) compatible |

| Formula | C8H13N3O | -- |

| Predicted LogP | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |

| H-Bond Donors | 1 (NH₂) | Key interaction point (hinge binder in kinases) |

| H-Bond Acceptors | 4 (N-1, N-4, O, NH₂) | Versatile hydrogen bonding network |

| Chirality | Contains 1 stereocenter (sec-butyl) | Available as racemate or enantiopure building block |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( Ar)

The most robust route to 3-(butan-2-yloxy)pyrazin-2-amine involves the displacement of chloride from 3-chloropyrazin-2-amine using the alkoxide derived from 2-butanol. This reaction exploits the electron-deficient nature of the pyrazine ring, which is activated for nucleophilic attack.

Reagents & Materials

-

Starting Material: 3-Chloropyrazin-2-amine (1.0 equiv)

-

Nucleophile/Solvent: 2-Butanol (anhydrous, 10-15 volumes)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) OR Potassium tert-butoxide (KOtBu, 1.2 equiv)

-

Solvent (Optional): THF or Dioxane (if 2-butanol is used only as reagent)

Step-by-Step Procedure

-

Alkoxide Formation:

-

Charge an oven-dried reaction flask with anhydrous 2-butanol (or THF/2-butanol mixture) under nitrogen atmosphere.

-

Cool to 0°C.

-

Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at room temperature for 30 minutes until gas evolution ceases and a clear solution/suspension forms.

-

-

Displacement Reaction:

-

Add 3-chloropyrazin-2-amine (1.0 equiv) to the alkoxide solution.

-

Heat the reaction mixture to reflux (approx. 90-100°C) .

-

Monitor by LC-MS or TLC (System: 50% EtOAc/Hexanes).

-

Reaction Time: Typically 4–12 hours. Conversion is usually >95%.

-

-

Work-up & Purification:

-

Cool to room temperature. Quench excess base with saturated aqueous NH₄Cl.

-

Concentrate under reduced pressure to remove bulk volatiles (2-butanol).

-

Dilute residue with water and extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

-

Yield: Expected 75–85%.

-

Mechanistic Insight

The 2-amino group is electron-donating, which theoretically deactivates the ring toward

Downstream Applications & Derivatization

Once synthesized, 3-(butan-2-yloxy)pyrazin-2-amine serves as a divergent intermediate.

Application A: Regioselective Halogenation (5-Bromo derivative)

To incorporate this scaffold into larger drug molecules via Suzuki-Miyaura or Buchwald-Hartwig couplings, a handle is required at the 5-position.

-

Protocol: Treat the amine with N-bromosuccinimide (NBS) (1.05 equiv) in DCM or DMF at 0°C → RT.

-

Selectivity: Electrophilic aromatic substitution occurs preferentially at the 5-position (para to the amino group), which is the most electron-rich site available.

-

Product: 5-bromo-3-(butan-2-yloxy)pyrazin-2-amine.

Application B: Imidazo[1,2-a]pyrazine Formation

Cyclization with

-

Reagents: Chloroacetaldehyde (50% aq.) or 2-bromoacetophenone derivatives.

-

Conditions: Ethanol/H₂O, reflux, NaHCO₃.

-

Outcome: The ring nitrogen (N-1) attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the aldehyde/ketone.

Application C: Pteridine Synthesis

Condensation with glyoxal or 1,2-dicarbonyls yields pteridine derivatives, useful in antifolate research.

Visual Workflows (Graphviz)

Figure 1: Synthesis and Divergent Functionalization Pathway

Caption: Divergent synthesis starting from chloropyrazine, yielding the target alkoxy-amine, followed by regioselective bromination or cyclization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Step 1) | Incomplete deprotonation of alcohol | Ensure NaH is fresh; use KOtBu as a more soluble alternative. Increase temp to 100°C. |

| Regioselectivity (Bromination) | Over-bromination at pos 6 | Control stoichiometry strictly (1.0 equiv NBS). Perform at -10°C. |

| Solubility Issues | Lipophilic nature of sec-butyl | Use DMF or DMAc for downstream coupling reactions. |

| Racemization | Use of strong base with chiral alcohol | If using chiral (R)-2-butanol, avoid prolonged reflux with excess strong base; check ee% by Chiral HPLC. |

References

-

General Synthesis of 3-Alkoxypyrazin-2-amines

- Methodology: Displacement of chloropyrazines with alkoxides is a standard industrial process.

-

Source: US Patent 5998618A, "Process for preparing 3-alkoxy-5-alkylpyrazin-2-amines".

-

Commercial Availability & CAS Verification

-

Source: Sigma-Aldrich / Merck Product Catalog (CAS 1692342-04-3).

-

-

Application in Kinase Inhibitors (General Context)

- Context: Aminopyrazines are key pharmacophores in SYK and SHP2 inhibitors.

-

Source:J. Med. Chem. 2016, 59, 21, 9825–9846 (Discovery of Lanraplenib/GS-9876 - highlighting the aminopyrazine moiety).

-

Nucleophilic Aromatic Substitution on Pyrazines

-

Mechanistic Review: "Nucleophilic aromatic substitution of chloroazines."[2] Environ. Sci. Technol. 2002, 36, 9, 1955–1962.

-

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 3-(butan-2-yloxy)pyrazin-2-amine Synthesis

Case ID: PYR-ALK-002

Status: Open

Support Tier: Senior Application Scientist

Subject: Yield Optimization & Troubleshooting for Sterically Hindered

Executive Summary & Chemical Logic

The synthesis of 3-(butan-2-yloxy)pyrazin-2-amine presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting a Nucleophilic Aromatic Substitution (

-

The Challenge: The 2-amino group is an electron-donating group (EDG). Through resonance, it pushes electron density into the ring, significantly deactivating the C-3 position toward nucleophilic attack.

-

The Steric Factor: Your nucleophile is 2-butanol (a secondary alcohol). It is inherently less reactive and more sterically hindered than primary alcohols like methanol or ethanol.

-

The Solution: Success requires overcoming the electronic deactivation of the amine and the steric bulk of the alcohol. This guide prioritizes thermodynamic control (high temperature) and kinetic activation (strong bases/anhydrous conditions).

Reaction Mechanism Visualization

The following diagram illustrates the competing electronic effects and the transition state required for success.

Critical Reaction Parameters (The "Why")

Before adjusting your protocol, review these three critical failure points.

A. The "Wet Solvent" Trap

Issue: The most common cause of low yield is the presence of water.

Mechanism: Alkoxides are strong bases (

B. Base Selection & Stoichiometry

Issue: Using weak bases (

-

Recommended: Sodium Hydride (

, 60% in oil). -

Avoid: Potassium tert-butoxide (

). While strong, it can act as a competing nucleophile, leading to the tert-butoxy byproduct.

C. The Amino Group Proton

Issue: The primary amine on the pyrazine has a

Troubleshooting Guide (Q&A)

Issue: "I have 50% starting material left after 24 hours."

Diagnosis: The reaction has stalled due to insufficient activation energy or base consumption. Corrective Action:

-

Temperature: Increase reaction temperature. If using THF (66°C), switch to 1,4-Dioxane (101°C) or DMSO (100-120°C) . The

on deactivated rings often requires >90°C. -

Concentration:

is bimolecular.[1] Increasing concentration (0.5 M

Issue: "I see a major impurity at M-16 mass."

Diagnosis: This is likely the hydrolysis product (Pyrazinone). Corrective Action:

-

Dry Solvents: Use anhydrous solvents packed under Argon.

-

Reagent Quality: 2-butanol is hygroscopic. Dry it over 3Å molecular sieves for 24 hours before use.

Issue: "The reaction turns black/tarry."

Diagnosis: Thermal decomposition or polymerization, often caused by excessive heat with unstable intermediates. Corrective Action:

-

Degassing: Oxygen at high temperatures accelerates tar formation. Sparge your solvent with Nitrogen/Argon for 15 minutes before adding reagents.

-

Stepwise Heating: Do not jump to 120°C. Ramp temperature slowly.

Optimized Protocols

Method A: The "Gold Standard" (Recommended)

Best for: High purity, standard lab equipment.

Reagents:

-

3-chloropyrazin-2-amine (1.0 eq)

-

2-Butanol (anhydrous, 3.0 eq)

-

Sodium Hydride (60% dispersion, 2.5 eq)

-

Solvent: Anhydrous 1,4-Dioxane (0.5 M concentration)

Workflow:

-

Alkoxide Formation: In a flame-dried flask under Argon, charge NaH (wash with pentane if oil removal is desired, though not strictly necessary). Add 1,4-Dioxane.

-

Activation: Add 2-butanol dropwise at 0°C. Stir at Room Temp (RT) for 30 mins until

evolution ceases. Self-Validation: The solution should become slightly viscous/cloudy. -

Addition: Add 3-chloropyrazin-2-amine in one portion.

-

Reaction: Heat to reflux (101°C) . Monitor by HPLC/TLC every 2 hours.

-

Note: Due to the secondary alcohol, this may take 12-18 hours.

-

-

Workup: Cool to RT. Quench carefully with saturated

. Extract with EtOAc (3x). Wash organics with Brine. Dry over

Method B: Buchwald-Hartwig Coupling (The "Nuclear Option")

Best for: Cases where Method A fails due to extreme sterics or if starting material is precious.

Logic: Palladium catalysis bypasses the electronic deactivation of the ring.

Reagents:

-

Catalyst:

(5 mol%) + BINAP or Xantphos (7.5 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene or Dioxane (100°C)

Workflow: Mix substrate, alcohol, base, and catalyst in a sealed tube. Purge with Argon. Heat to 100°C for 12 hours.

Troubleshooting Logic Tree

Use this decision matrix to determine your next step.

Data Comparison: Method A vs. Method B

| Feature | Method A ( | Method B (Pd-Catalysis) |

| Cost | Low | High (Pd catalyst + Ligands) |

| Scalability | High (Kg scale easy) | Moderate (Catalyst removal required) |

| Moisture Sensitivity | Extreme (Requires anhydrous) | Moderate |

| Reaction Time | 12-24 Hours | 4-12 Hours |

| Expected Yield | 60-80% | 75-90% |

| Purification | Crystallization or Flash Col. | Requires Metal Scavenging |

References

- Nucleophilic Substitution of Halopyrazines: Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Source: BenchChem Technical Guides.

-

Buchwald-Hartwig C-O Coupling

-

Pyrazine Chemistry & Hydrolysis

- Title: Reaction of Polyhalogenated Heterocycles: Kinetics and Regioselectivity.

- Source: WuXi Biology Technical Papers.

-

URL:[Link]

-

General

Optimization:

Sources

Technical Support Center: Purification of 3-(butan-2-yloxy)pyrazin-2-amine

Ticket ID: #PYR-ZN-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with the purification of 3-(butan-2-yloxy)pyrazin-2-amine , likely synthesized via a nucleophilic aromatic substitution (

This intermediate presents a unique purification challenge:

-

Basicity: The pyrazine nitrogen and exocyclic amine make it susceptible to protonation, complicating standard silica chromatography.

-

Lipophilicity: The sec-butyl group increases solubility in non-polar solvents compared to the parent aminopyrazine, altering recrystallization dynamics.

-

Solvent Persistence: 2-Butanol (bp 99°C) is difficult to remove completely via rotary evaporation and can impede crystallization.

This guide provides a logic-driven workflow to isolate your target compound from specific impurities (Starting Material, Hydrolysis Byproducts, and Oligomers).

Module 1: The Impurity Landscape

Before initiating purification, you must identify the physicochemical properties of the impurities relative to your product.

| Component | Structure/Identity | Physicochemical Behavior | Removal Strategy |

| Target Product | 3-(butan-2-yloxy)pyrazin-2-amine | Basic (pKa ~3.5-4.0). Soluble in DCM, EtOAc, warm alcohols. | N/A |

| Impurity A (SM) | 3-chloropyrazin-2-amine | Less Basic. Electron-withdrawing Cl reduces pKa (~2.5-3.0). Similar polarity to product. | Chromatography (exploiting slight polarity diff) or Scavenging . |

| Impurity B (Solvent) | 2-Butanol | High boiling point (99°C). Forms azeotrope with water.[1] Soluble in water.[2] | Aqueous Wash or Azeotropic Distillation (Heptane). |

| Impurity C (Byproduct) | 3-aminopyrazin-2-ol | Amphoteric/Acidic. Tautomerizes to pyrazinone. Highly polar. | Base Wash (remains in aqueous phase at pH > 10). |

| Impurity D | Pyrazine Oligomers/Tars | High molecular weight, non-polar or highly polar (variable). | Adsorption (Charcoal/Silica plug). |

Module 2: Strategic Troubleshooting Workflow

Do not blindly follow a recipe. Use this decision matrix to determine the correct intervention based on your crude material's state.

Figure 1: Decision matrix for purification based on impurity profile and physical state.

Module 3: Troubleshooting FAQs

Q1: The product remains an oil and refuses to crystallize. How do I remove residual 2-butanol?

The Science: 2-Butanol has a high boiling point and hydrogen bonds strongly with the amine product, inhibiting crystal lattice formation. Rotovapping alone is often insufficient. The Fix:

-

Aqueous Wash: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash vigorously with water (

vol). 2-Butanol is significantly soluble in water (~12-25%) and will partition out of the organic layer. -

Azeotrope: If water washes fail, add Heptane to the crude oil and rotovap. Heptane forms a low-boiling azeotrope with alcohols, "carrying" the 2-butanol over. Repeat 2-3 times.

Q2: I cannot separate the Starting Material (3-chloropyrazin-2-amine) by extraction.

The Science: Both the product and the starting material are weak bases. While the alkoxy group is electron-donating (making the product slightly more basic), the pKa difference (

-

Chromatography: You must use a column. See Protocol C.

-

Chemical Scavenging (Pro-Tip): If SM is

, add a polymer-supported scavenger (e.g., thiol resin) or heat the crude with a nucleophilic amine (like morpholine) to convert the unreacted chloride into a highly polar species that can be washed away with water.

Q3: My compound streaks badly on TLC/Column.

The Science: The basic amine nitrogen interacts with the acidic silanols on the silica gel surface, causing peak broadening (tailing).

The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in the mobile phase, or add 1-2% Et3N or NH

Module 4: Detailed Protocols

Protocol A: Modified Acid-Base Cleanup (Removal of Non-Basic Impurities)

Use this to remove tars, phenols (hydrolysis products), and neutral impurities.

-

Dissolution: Dissolve crude residue in DCM (Dichloromethane) (10 mL/g).

-

Extraction: Extract with 1M HCl (

vol). -

Wash: Wash the aqueous acidic layer with fresh DCM (

) to remove entrained organics. Discard the DCM layers. -

Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. NaHCO

until pH > 10. -

Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (

). -

Drying: Dry combined organics over Na

SO

Protocol B: Recrystallization (Polymorph Control)

Best for removing trace SM and final polishing.

-

Solvent System: Heptane / Ethyl Acetate (Anti-solvent / Solvent).

-

Procedure:

-

Dissolve crude solid in the minimum amount of hot EtOAc (50-60°C).

-

Add hot Heptane dropwise until persistent cloudiness appears.

-

Add 1-2 drops of EtOAc to clear the solution.

-

Allow to cool slowly to Room Temp, then 4°C.

-

Note: If an oil forms ("oiling out"), re-heat and add more EtOAc, or seed with a pure crystal if available.

-

Protocol C: Flash Chromatography Conditions

-

Stationary Phase: Silica Gel (40-63

m). -

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

40% EtOAc). -

Modifier: Add 1% Triethylamine to the mobile phase to prevent streaking.

-

Detection: UV at 254 nm (Pyrazine ring absorption).

References

-

Solubility and Purification of Aminopyrazines

-

Source: BenchChem Application Notes.[6] "Purification of 3-Chloro-2-pyrazinamine Reaction Products."

- Relevance: Establishes solubility profiles (DCM/EtOAc)

-

URL: (Generalized ref based on standard industry protocols for CAS 6863-73-6).

-

-

pKa and Basicity of Pyrazines

-

Removal of 2-Butanol (Solvent Handling)

- Source: Patent CN1532178A.

- Relevance: Validates the difficulty of separating 2-butanol via simple distillation due to azeotrope formation and supports the water-wash/azeotropic str

-

URL:

-

Synthesis of Alkoxypyrazines

- Source: Patent US6291674B2.

- Relevance: Describes the reaction conditions and subsequent extraction workups for 3-methoxy analogs, serving as the found

-

URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. uregina.ca [uregina.ca]

Technical Support Center: Optimizing sec-Butoxide Substitution on Pyrazines

Welcome to the technical support center for optimizing the nucleophilic aromatic substitution (SNAr) of sec-butoxide on pyrazine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and ultimately achieve higher yields and purity. The pyrazine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to developing novel therapeutics.[1][2][3]

This resource provides in-depth, experience-based insights into the causal relationships behind experimental choices, ensuring a robust and reproducible protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the substitution of sec-butoxide on a pyrazine substrate, most commonly a halopyrazine.

Issue 1: Low or No Conversion to the Desired sec-Butoxy Pyrazine Product

-

Question: I am not observing significant conversion of my starting halopyrazine to the desired sec-butoxy pyrazine, even after prolonged reaction times. What are the likely causes and how can I improve my yield?

-

Answer: Low conversion is a frequent challenge in SNAr reactions and can stem from several factors. Let's break down the potential causes and solutions:

-

Insufficient Reaction Temperature: SNAr reactions on electron-deficient rings like pyrazine often require thermal energy to overcome the activation barrier.[4][5] While room temperature reactions are sometimes possible, heating is generally necessary to drive the reaction to completion.[4]

-

Troubleshooting Steps:

-

Incremental Temperature Increase: If you are running the reaction at or near room temperature, begin by incrementally increasing the temperature in 10-20°C intervals.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at each temperature point to identify the onset of product formation.

-

Solvent Choice: The boiling point of your solvent will dictate the maximum achievable temperature. If your current solvent has a low boiling point, consider switching to a higher-boiling aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6]

-

-

-

Inadequate Base Strength or Solubility: Potassium sec-butoxide is a strong base, but its effectiveness can be hampered by poor solubility in the reaction solvent.[6]

-

Troubleshooting Steps:

-

Solvent Selection: Ensure you are using a solvent in which potassium sec-butoxide has good solubility. Polar aprotic solvents like tetrahydrofuran (THF), DMSO, and DMF are excellent choices.[6]

-

Fresh Reagent: Potassium alkoxides are hygroscopic and can be deactivated by moisture.[6][7] Always use freshly opened or properly stored potassium sec-butoxide. Consider titrating a sample of your base to confirm its activity.

-

-

-

Deactivated Pyrazine Ring: The electronic nature of the pyrazine ring is critical. The presence of electron-withdrawing groups (EWGs) activates the ring towards nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[8][9]

-

Troubleshooting Steps:

-

Substituent Effects: If your pyrazine substrate has electron-donating groups, you will likely require more forcing conditions (higher temperatures, longer reaction times) to achieve substitution.[9]

-

Positional Isomers: The position of substituents matters. EWGs positioned ortho or para to the leaving group will provide the strongest activation for SNAr.[10]

-

-

-

Issue 2: Formation of Unidentified Side Products

-

Question: My reaction is proceeding, but I am observing the formation of significant side products, complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize their formation?

-

Answer: Side product formation is often a consequence of the reaction conditions being too harsh or the presence of reactive impurities.

-

Elimination Reactions: At elevated temperatures, elimination reactions can compete with substitution, particularly if your pyrazine substrate has alkyl side chains with β-hydrogens.[5][11]

-

Troubleshooting Steps:

-

Temperature Optimization: Carefully optimize the reaction temperature. The goal is to find the lowest temperature at which the substitution reaction proceeds at a reasonable rate without significant elimination.[11][12] A systematic temperature screen is highly recommended.

-

Base Choice: While sec-butoxide is sterically hindered, which can suppress some side reactions, it is still a strong base.[13] In some cases, a less hindered but still strong base might be considered, though this could increase the rate of other side reactions.

-

-

-

Reaction with Solvent or Impurities: Protic solvents or water contamination can react with the strong base, leading to unwanted byproducts.[6][14]

-

Troubleshooting Steps:

-

-

Frequently Asked Questions (FAQs)

-

Q1: What is the optimal temperature range for the substitution of sec-butoxide on a chloropyrazine?

-

A1: There is no single "optimal" temperature, as it is highly dependent on the specific pyrazine substrate and the solvent used.[4] A good starting point for optimization is often in the range of 80-120°C.[4] However, for highly activated pyrazines, the reaction may proceed at lower temperatures, while more deactivated systems may require temperatures up to 150°C or higher.[4][12] It is crucial to perform small-scale experiments across a range of temperatures to determine the ideal conditions for your specific reaction.[16]

-

-

Q2: How does the choice of the leaving group on the pyrazine ring affect the reaction temperature?

-

A2: The nature of the leaving group significantly influences the reaction rate and, consequently, the required temperature. A better leaving group will allow the reaction to proceed at a lower temperature. For halopyrazines, the reactivity generally follows the order: F > Cl > Br > I. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

-

-

Q3: Can I use sodium sec-butoxide instead of potassium sec-butoxide?

-

A3: While both are strong bases, potassium sec-butoxide is generally preferred. The larger potassium cation is more "naked" in solution compared to the smaller sodium cation, making the corresponding alkoxide more basic and often more reactive. The choice can also influence solubility and reaction kinetics.

-

-

Q4: What are the key safety precautions when working with potassium sec-butoxide?

-

A4: Potassium sec-butoxide is a highly reactive and corrosive solid.[17] It reacts violently with water and can cause severe skin and eye burns.[6][7][17] Always handle it in an inert atmosphere (e.g., a glovebox or under nitrogen/argon).[7][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

-

Experimental Protocol: Temperature Optimization Study

This protocol outlines a general procedure for optimizing the reaction temperature for the substitution of a chloro-group on a pyrazine ring with potassium sec-butoxide.

Materials:

-

Chloropyrazine derivative

-

Potassium sec-butoxide

-

Anhydrous polar aprotic solvent (e.g., THF, DMSO, or DMF)

-

Reaction vials or round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating block or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

TLC plates and developing chamber

-

GC or HPLC for quantitative analysis

Procedure:

-

Setup: In a series of oven-dried reaction vials, each equipped with a magnetic stir bar, add the chloropyrazine derivative (1.0 eq).

-

Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent to each vial to achieve the desired concentration.

-

Base Addition: To each vial, add potassium sec-butoxide (typically 1.1-1.5 eq).

-

Temperature Screening: Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).

-

Reaction Monitoring: Stir the reactions at their respective temperatures. Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC, GC, or HPLC.

-

Data Analysis: Compare the conversion and product purity at each temperature to determine the optimal condition that provides the highest yield of the desired product with minimal side product formation.

Data Presentation

Table 1: Hypothetical Temperature Optimization Data

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Side Product A (%) |

| 60 | 24 | 15 | 14 | 1 |

| 80 | 12 | 65 | 62 | 3 |

| 100 | 6 | 95 | 90 | 5 |

| 120 | 4 | >99 | 85 | 15 |

This table illustrates that while 120°C gives the fastest conversion, 100°C provides a better yield of the desired product due to reduced side product formation.

Visualizations

Caption: Workflow for optimizing reaction temperature.

References

- Sarchem Labs. (2026, January 19). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis.

- CymitQuimica. CAS 865-47-4: Potassium tert-butoxide.

- Benchchem. The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.

- ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Gelest, Inc. (2015, February 23). POTASSIUM t-BUTOXIDE Safety Data Sheet.

- Wikipedia. Potassium tert-butoxide.

- PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.

- Benchchem. optimizing reaction time and temperature for pyrazine synthesis.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.

- ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.

- Mor. J. Chem. (2022, May 25). Chemical Transformation of Pyrazine Derivatives.

- ResearchGate. (2025, October 12). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions?.

- Journal of the Chemical Society C: Organic (RSC Publishing). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines.

- ResearchGate. Scope of a nucleophilic aromatic substitution‐reaction of....

- ResearchGate. (2025, November 14). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.

- Benchchem. Strategies to reduce byproduct formation in pyrazine reactions.

- ACS Publications. (2020, August 13). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials | The Journal of Organic Chemistry.

- RSC Publishing. (2017, December 7). Synthesis of substituted pyrazines from N-allyl malonamides.

- MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters.

- Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF.

- Wikipedia. Nucleophilic aromatic substitution.

- Benchchem. The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.

- ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF.

- Baran Lab. Haloselectivity of Heterocycles.

- Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles.

- Google Patents. (2013, February 21). WO2018172995A1 - Methods of selectively forming substituted pyrazines.

- University of Glasgow. Studies In Pyrazine Chemistry.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- MDPI. (2022, November 18). Multiple Pathways in Cp 2 TiCl 2 —Catalyzed Reaction of Tetraalkyl-Substituted Pyrazines with EtAlCl 2 and Mg.

- PMC - NIH. A Synthesis of Symmetrical and Unsymmetrical Pyrazines.

- ResearchGate. (2025, October 9). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

- MDPI. (2023, October 20). Editorial: Special Issue “Molecules from Side Reactions II”.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]

- 6. CAS 865-47-4: Potassium tert-butoxide | CymitQuimica [cymitquimica.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. gelest.com [gelest.com]

Technical Support Center: Stability & Purification of 3-(butan-2-yloxy)pyrazin-2-amine

Case ID: PYR-ALK-002 Status: Active Topic: Minimizing Hydrolysis Side-Products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The Challenge:

3-(butan-2-yloxy)pyrazin-2-amine is a 2-amino-3-alkoxypyrazine. These systems are electronically unique; the electron-donating amino group (

The Degradation Pathway: The primary degradation product is 3-amino-2-pyrazinone (often existing as the 3-hydroxypyrazin-2-amine tautomer) and 2-butanol . This reaction is driven by trace acidity (protons) which protonate the ring nitrogen (N-1 or N-4). This activates the C-3 position for nucleophilic attack by water, expelling the sec-butoxy group.

Degradation Mechanism (Pathway Visualization)

Figure 1: Acid-catalyzed hydrolysis pathway converting the ether target to the thermodynamically stable pyrazinone.

Critical Reaction Parameters (Synthesis Phase)

The synthesis of this molecule typically involves an

Troubleshooting Synthesis Conditions

| Parameter | Recommendation | Scientific Rationale |

| Solvent System | Anhydrous THF or Dioxane | Protic solvents (water/alcohols) compete with the alkoxide. Water specifically leads to direct hydrolysis of the halo-pyrazine precursor. |

| Base Selection | NaH or KOtBu (Avoid NaOH/KOH) | Hydroxide bases generate water in equilibrium. Use metal hydrides or tert-butoxides to ensure irreversible deprotonation of 2-butanol. |

| Temperature | 60°C - 80°C (Control Strictly) | Overheating promotes elimination of the sec-butyl group (E2 mechanism), generating butenes and the hydroxypyrazine side-product. |

| Atmosphere | Argon/Nitrogen Balloon | Aminopyrazines are hygroscopic. Atmospheric moisture is sufficient to stall the reaction and generate impurities. |

Work-up & Purification (The "Danger Zone")

Root Cause of Failure: The most common point of failure is Column Chromatography . Standard silica gel is acidic (pH 4.0–5.0). This acidity is sufficient to protonate the pyrazine ring and catalyze hydrolysis on the column, leading to "streaking" and low recovery.

Protocol: Neutralized Silica Gel Chromatography

Objective: Deactivate acidic silanol groups to prevent on-column degradation.

-

Mobile Phase Preparation:

-

Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[1]

-

CRITICAL: Add 1% to 3% Triethylamine (TEA) or 1%

to the mobile phase.

-

-

Slurry Packing:

-

Slurry the silica gel in the TEA-treated mobile phase.[2]

-

Allow to stand for 15 minutes before packing. This ensures TEA binds to the active acidic sites.

-

-

Running the Column:

-

Maintain the TEA concentration throughout the run.

-

Note: The product will elute faster (higher

) on neutralized silica than on standard silica because the amine-silanol interaction is blocked.

-

Alternative Stationary Phases

If degradation persists despite TEA treatment, switch stationary phases immediately.

-

Basic Alumina (Activity Grade III): Inherently basic; prevents acid catalysis.

-

Amine-Functionalized Silica: Commercially available "NH-Silica" cartridges eliminate the need for mobile phase additives.

Purification Decision Logic

Figure 2: Decision matrix for selecting the appropriate stationary phase to avoid acid-mediated decomposition.

Storage and Stability

Once isolated, the ether linkage remains susceptible to atmospheric moisture and acidity.

-

Physical State: Store as a free base if possible. If a salt form is required, avoid hydrochlorides (HCl salts are hygroscopic and acidic). Use fumarate or maleate salts which are less aggressive.

-

Conditions: Store at -20°C under an inert atmosphere (Argon).

-

Solvent Storage: Never store the compound in solution with chloroform or dichloromethane for extended periods. These solvents can slowly decompose to form HCl (phosgene pathway), which will trigger hydrolysis.

Frequently Asked Questions (FAQ)

Q1: My product turned from a yellow oil to a white solid after sitting on the bench. What happened? A: You likely witnessed the hydrolysis to 3-amino-2-pyrazinone . Pyrazinones are typically high-melting crystalline solids due to strong intermolecular hydrogen bonding (amide-like character), whereas the target ether is often an oil or low-melting solid. Check LC-MS for a mass shift of -56 Da (loss of butene/butanol) or -40 Da (loss of propyl, depending on fragmentation).

Q2: Can I use HPLC with 0.1% TFA (Trifluoroacetic acid) for analysis? A: Use with caution. While the residence time in the column is short, highly acidic mobile phases can degrade the sample during the run, leading to "ghost peaks" or split peaks.

-

Recommendation: Switch to 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (weaker acid) and keep run times short. Analyze immediately after dilution.

Q3: Why is my yield low even though the reaction looked complete on TLC? A: This is the classic "Work-up Loss" scenario. If you used an acidic aqueous wash (e.g., 1M HCl) to remove unreacted aminopyrazine, you likely hydrolyzed your product in the separatory funnel.

-

Correction: Quench reactions with Saturated

or water. Keep the aqueous layer pH > 7 during extraction.

References

-

Pyrazine Synthesis & Reactivity

-

Purification Protocols

-

Hydrolysis Mechanisms

Sources

- 1. biotage.com [biotage.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 5. monash.edu [monash.edu]

- 6. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Navigating Solubility Challenges of 3-(butan-2-yloxy)pyrazin-2-amine in Aqueous Media

Welcome to the dedicated technical support center for 3-(butan-2-yloxy)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous environments. Our goal is to provide you with in-depth, scientifically grounded troubleshooting strategies and practical, step-by-step protocols to help you achieve your desired experimental outcomes.

Structure of This Guide

This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues observed in the laboratory. We will begin with fundamental questions regarding the physicochemical properties of 3-(butan-2-yloxy)pyrazin-2-amine and progressively move towards advanced formulation strategies. Each section is designed to not only provide a solution but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Foundational Understanding of 3-(butan-2-yloxy)pyrazin-2-amine

Q1: What are the key structural features of 3-(butan-2-yloxy)pyrazin-2-amine that influence its aqueous solubility?

A1: The aqueous solubility of 3-(butan-2-yloxy)pyrazin-2-amine is primarily governed by a balance between its hydrophilic and hydrophobic moieties.

-

Hydrophilic Groups: The primary amine (-NH2) group and the nitrogen atoms within the pyrazine ring are capable of hydrogen bonding with water molecules, which contributes positively to its solubility. The amine group, being basic, can be protonated to form a more soluble salt.

-

Hydrophobic Groups: The butan-2-yloxy group is a significant contributor to the molecule's hydrophobicity. This bulky, non-polar aliphatic chain can disrupt the hydrogen-bonding network of water, leading to poor solubility.

Based on its structure, with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol , the compound can be classified as poorly soluble in water under neutral conditions.[1][2]

Part 2: Troubleshooting Common Solubility Issues

This section provides a systematic approach to addressing solubility problems, starting with the simplest and most common techniques and moving to more complex formulation strategies.

Q2: I'm observing very low solubility of 3-(butan-2-yloxy)pyrazin-2-amine in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?

A2: The first and most impactful parameter to investigate is pH . The presence of the primary amine group on the pyrazine ring makes 3-(butan-2-yloxy)pyrazin-2-amine a weak base. Therefore, its aqueous solubility is highly dependent on the pH of the medium.[3]

Causality: At neutral or alkaline pH, the amine group is predominantly in its neutral, un-ionized form, which is less soluble. By lowering the pH, the amine group gets protonated, forming a positively charged species (a conjugate acid). This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing its solubility.[3][4] This principle is a cornerstone of formulating many weakly basic drugs.[5][6]

Troubleshooting Workflow:

Caption: Initial pH adjustment workflow.

Experimental Protocol: Generating a pH-Solubility Profile

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8). Use buffers with appropriate buffering capacity for each pH range.

-

Add an excess amount of 3-(butan-2-yloxy)pyrazin-2-amine to a fixed volume of each buffer in separate vials.

-

Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Plot the solubility (e.g., in mg/mL or µM) as a function of pH.

This profile will reveal the pH at which the compound's solubility is maximized. For many weakly basic drugs, a significant increase in solubility is observed as the pH drops below their pKa.[3]

Part 3: Advanced Formulation Strategies

If pH adjustment alone is insufficient or not suitable for your experimental system (e.g., due to cell viability constraints), several advanced formulation techniques can be employed.

Q3: Adjusting the pH to a very low level is not compatible with my cell-based assay. What are my next options for improving solubility?

A3: When drastic pH changes are not feasible, using co-solvents is a common and effective strategy.[7][8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[5][10][11]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. This makes the environment more favorable for the hydrophobic butan-2-yloxy group of your compound, effectively reducing the energy required to dissolve it.[9]

Commonly Used Co-solvents in Research:

| Co-solvent | Typical Starting Concentration | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) | Widely used, but can have biological effects at higher concentrations.[10] |

| Ethanol | 1% - 10% (v/v) | Generally well-tolerated by many cell lines at low concentrations. |

| Propylene Glycol (PG) | 5% - 20% (v/v) | A common vehicle in pharmaceutical formulations.[7] |

| Polyethylene Glycol (PEG 400) | 5% - 30% (v/v) | Low toxicity and widely used in drug delivery.[9] |

Troubleshooting Workflow for Co-solvents:

Caption: Co-solvent selection workflow.

Experimental Protocol: Co-solvent Solubility Screen

-

Prepare stock solutions of 3-(butan-2-yloxy)pyrazin-2-amine in each of the selected co-solvents (e.g., 10 mg/mL in DMSO).

-

Create a dilution series of each stock solution in your aqueous buffer to achieve the desired final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

-

Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 2 hours) at the experimental temperature.

-

Quantify the concentration of the dissolved compound in the clear supernatant for the highest concentration that remains in solution.

-

Run parallel cytotoxicity assays with your cell line to determine the maximum tolerated concentration of each co-solvent.

Q4: I've tried co-solvents, but I'm still facing precipitation upon dilution into my aqueous medium. How can I further stabilize the compound?

A4: In such cases, the use of surfactants or cyclodextrins is recommended. These excipients can solubilize hydrophobic compounds through different mechanisms.

-

Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[12][13] The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell interacts with water, keeping the entire complex in solution.[12][14][15]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity.[16][17][18][19]

Decision Tree for Advanced Formulations:

Sources

- 1. 3-(butan-2-yloxy)pyrazin-2-amine | 1692342-04-3 [sigmaaldrich.com]

- 2. 3-(butan-2-yloxy)pyrazin-2-amine | 1692342-04-3 [sigmaaldrich.com]

- 3. ijcrt.org [ijcrt.org]

- 4. youtube.com [youtube.com]

- 5. wjbphs.com [wjbphs.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Cosolvent - Wikipedia [en.wikipedia.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpharmtech.com [asianpharmtech.com]

- 13. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 14. researchgate.net [researchgate.net]

- 15. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. touroscholar.touro.edu [touroscholar.touro.edu]

- 18. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]

- 19. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]

Overcoming steric hindrance in 3-(butan-2-yloxy)pyrazin-2-amine synthesis

Welcome to the technical support guide for the synthesis of 3-(butan-2-yloxy)pyrazin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with this synthesis. The primary obstacle in this reaction is the significant steric hindrance posed by the secondary butoxy group, which can lead to low yields and incomplete reactions. This guide provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to help you achieve a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The questions are designed to guide you through a logical diagnostic and optimization process.

Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the primary causes and how can I fix this?

A1: Low to no yield is the most common issue and typically points to one of three areas: insufficient nucleophile generation, poor reactivity of the starting material, or overly harsh conditions degrading the product.

Step 1: Verify Nucleophile Generation The first step in a nucleophilic aromatic substitution (SNAr) is the deprotonation of butan-2-ol to form the more potent sec-butoxide nucleophile. Incomplete deprotonation is a major cause of failure.

-

Base Strength: Sodium hydride (NaH) is commonly used, but its heterogeneous nature can lead to inconsistent results. For a sterically hindered alcohol like butan-2-ol, a stronger, soluble base is often more effective. Consider using potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS). These bases are more effective at fully deprotonating the secondary alcohol.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will quench the strong base and inhibit the formation of the alkoxide. Dry your solvent (e.g., THF, Dioxane) over molecular sieves or by distillation from a suitable drying agent.

Step 2: Enhance Substrate Reactivity The pyrazine ring itself is electron-deficient, which facilitates SNAr reactions.[1][2] However, the reaction can still be sluggish.

-

Leaving Group: The typical starting material is 3-chloro-2-aminopyrazine. While chlorine is a common leaving group, fluorine is often superior in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3][4] The rate-determining step is typically the nucleophilic attack, not the breaking of the carbon-halogen bond.[3][4] If you have access to 3-fluoro-2-aminopyrazine, it may significantly improve your yield.

-

Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, try gradually increasing the heat to 80-120 °C. Use a high-boiling point solvent like DMF or DMSO if necessary, but be mindful of potential side reactions at very high temperatures.[5]

Step 3: Consider Catalytic Methods If traditional SNAr conditions fail, a transition-metal-catalyzed approach, such as an Ullmann condensation or a Buchwald-Hartwig C-O coupling, may be necessary. These methods are specifically designed to couple challenging substrates.[5][6][7]

-

Ullmann Condensation: This classic method uses a copper catalyst (e.g., CuI) to couple an aryl halide with an alcohol.[5][6] It often requires high temperatures but can be effective for hindered substrates.[7]

-

Buchwald-Hartwig Coupling: This palladium-catalyzed reaction is highly versatile and often more tolerant of sterically demanding substrates than traditional SNAr.[8][9] The use of specialized biarylphosphine ligands is key to its success.[9]

Q2: The reaction starts but stalls, leaving a significant amount of unreacted 3-chloro-2-aminopyrazine. How can I drive the reaction to completion?

A2: A stalled reaction suggests that the conditions are not sufficiently forcing to overcome the steric hindrance or that an inhibitor is being generated.

-

Increase Base Equivalents: The generated HCl byproduct will neutralize your base. Ensure you are using at least a stoichiometric amount of base, and often using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.

-

Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions because they solvate the metal cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic.[4] If you are using a less polar solvent like THF, switching to DMF or DMSO and increasing the temperature may be all that is needed.

-

Increase Reaction Time and Temperature: Sterically hindered reactions are inherently slow. Monitor your reaction by TLC or LC-MS over an extended period (24-48 hours) before concluding that it has stalled. A modest increase in temperature (e.g., from 80 °C to 100 °C) can also dramatically increase the reaction rate.

Q3: I am forming my desired product, but it's contaminated with significant side products. How can I improve the selectivity?

A3: Side product formation often arises from competing reactions or degradation.

-

Protect the Amine: The free amine at the C2 position is also a nucleophile and can potentially react, leading to dimerization or other side products, especially at high temperatures. While it is a relatively weak nucleophile, protecting it as a tert-butoxycarbonyl (Boc) or other suitable group can prevent these side reactions. The protecting group can be removed in a subsequent step.

-

Lower the Temperature: If you suspect product degradation, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable. This may require a longer reaction time but can result in a cleaner product profile.

-

Oxygen-Free Environment: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Pyrazine derivatives can be sensitive to oxidation, especially at elevated temperatures in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant problem in this specific synthesis?